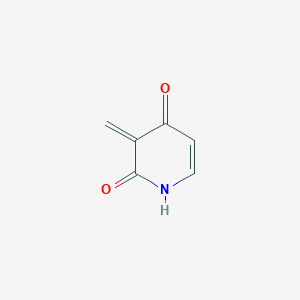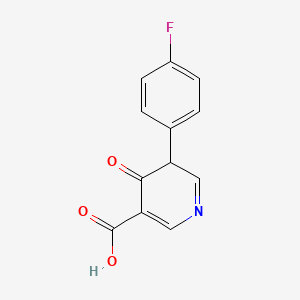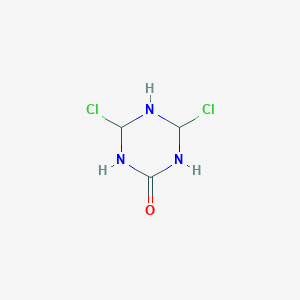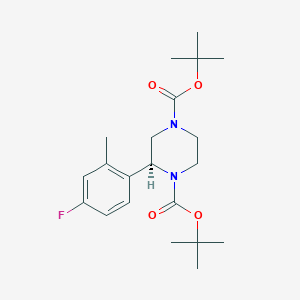
(S)-Di-tert-Butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Di-tert-Butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-fluoro-2-methylphenyl group and two tert-butyl ester groups. It is often used in the synthesis of various pharmaceuticals and as an intermediate in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Di-tert-Butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Introduction of the 4-Fluoro-2-Methylphenyl Group: The 4-fluoro-2-methylphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound and a strong base.
Esterification: The final step involves the esterification of the piperazine ring with tert-butyl chloroformate to form the di-tert-butyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the fluoro group, converting it to a hydrogen atom.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluoro group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-Di-tert-Butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-Di-tert-Butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways.
Comparación Con Compuestos Similares
- (S)-Di-tert-Butyl 2-(4-chloro-2-methylphenyl)piperazine-1,4-dicarboxylate
- (S)-Di-tert-Butyl 2-(4-bromo-2-methylphenyl)piperazine-1,4-dicarboxylate
- (S)-Di-tert-Butyl 2-(4-iodo-2-methylphenyl)piperazine-1,4-dicarboxylate
Comparison:
- Uniqueness: The presence of the fluoro group in (S)-Di-tert-Butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate imparts unique electronic properties, making it more resistant to metabolic degradation compared to its chloro, bromo, and iodo analogs.
- Reactivity: The fluoro derivative is less reactive in nucleophilic substitution reactions compared to the chloro, bromo, and iodo derivatives due to the strong carbon-fluorine bond.
- Biological Activity: The fluoro compound may exhibit different binding affinities and selectivities towards biological targets compared to its halogenated counterparts.
Propiedades
Fórmula molecular |
C21H31FN2O4 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
ditert-butyl (2S)-2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C21H31FN2O4/c1-14-12-15(22)8-9-16(14)17-13-23(18(25)27-20(2,3)4)10-11-24(17)19(26)28-21(5,6)7/h8-9,12,17H,10-11,13H2,1-7H3/t17-/m1/s1 |
Clave InChI |
AHBVODBCQCDZKU-QGZVFWFLSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)F)[C@H]2CN(CCN2C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
SMILES canónico |
CC1=C(C=CC(=C1)F)C2CN(CCN2C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trifluoro({[4-(trifluoromethoxy)phenyl]methyl})boranuide potassium](/img/structure/B12342695.png)
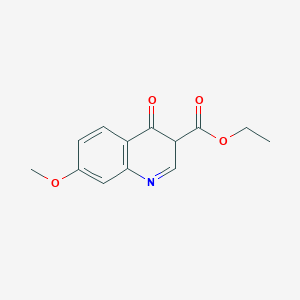

![N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methyl-1-(1-piperidin-4-ylethyl)indole-3-carboxamide](/img/structure/B12342741.png)
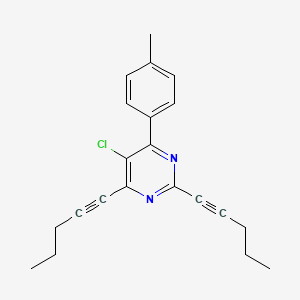

![2-chloro-1-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone](/img/structure/B12342755.png)
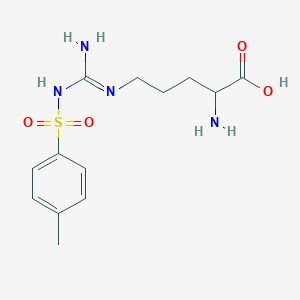
![1-Cyclopropyl-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12342769.png)
